molecular formula C21H23NO B4572065 9-(4-Diethylamino-but-1-ynyl)-9H-fluoren-9-ol

9-(4-Diethylamino-but-1-ynyl)-9H-fluoren-9-ol

Cat. No.: B4572065
M. Wt: 305.4 g/mol
InChI Key: TUSDHBYBRLZETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-Diethylamino-but-1-ynyl)-9H-fluoren-9-ol is a useful research compound. Its molecular formula is C21H23NO and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound 9-[4-(diethylamino)-1-butyn-1-yl]-9H-fluoren-9-ol is 305.177964357 g/mol and the complexity rating of the compound is 433. The solubility of this chemical has been described as >45.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Studies on Fluorenyl Carbocations

Research on substituted fluorenyl cations has revealed insights into intramolecular hydride migration, showing that 9-[4-(diethylamino)-1-butyn-1-yl]-9H-fluoren-9-ol undergoes transformations under specific conditions, which are relevant for understanding reaction mechanisms in organic synthesis (Mladenova et al., 2001).

Solar Cell Efficiency Enhancement

In the development of inverted bulk heterojunction solar cells, novel liquid-crystal-conjugated polyelectrolytes derived from fluorene, including variations similar to 9-[4-(diethylamino)-1-butyn-1-yl]-9H-fluoren-9-ol, have been utilized to improve power conversion efficiency. These materials promote better energy-level alignment and charge extraction, transportation, and collection, demonstrating the compound's potential in renewable energy technologies (Liu et al., 2015).

Photophysical Properties and Optical Limiting

The photophysical properties of fluorene derivatives, specifically their two-photon absorption and optical limiting capabilities, have been explored for potential applications in optical limiting materials. Such studies are crucial for the development of protective optical devices against high-intensity laser light (Zhang et al., 2008).

Advanced Polymer Materials

Polyamides and polyimides derived from fluorene, such as 9-[4-(diethylamino)-1-butyn-1-yl]-9H-fluoren-9-ol, have been synthesized for high-performance materials. These polymers exhibit exceptional thermal stability and solubility in various solvents, making them suitable for electronic and aerospace applications (Yang & Lin, 1993).

Properties

IUPAC Name

9-[4-(diethylamino)but-1-ynyl]fluoren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-3-22(4-2)16-10-9-15-21(23)19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,23H,3-4,10,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSDHBYBRLZETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642284
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(4-Diethylamino-but-1-ynyl)-9H-fluoren-9-ol
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9-(4-Diethylamino-but-1-ynyl)-9H-fluoren-9-ol
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9-(4-Diethylamino-but-1-ynyl)-9H-fluoren-9-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.